molecular formula C22H20O2 B3050662 (4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) CAS No. 27720-54-3

(4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone)

Cat. No.: B3050662
CAS No.: 27720-54-3
M. Wt: 316.4 g/mol
InChI Key: KDMUAKAUTZXNHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) is an organic compound characterized by its unique structure, which includes a cyclohexadiene ring substituted with dimethyl groups and two phenylmethanone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) typically involves the reaction of cyclohexadiene derivatives with benzoyl chloride in the presence of a Lewis acid catalyst. The reaction conditions often include:

    Solvent: Anhydrous conditions using solvents like dichloromethane or chloroform.

    Catalyst: Aluminum chloride (AlCl3) or ferric chloride (FeCl3).

    Temperature: Typically carried out at low temperatures (0-5°C) to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding diketones.

    Reduction: Reduction reactions using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ketone groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Formation of diketones.

    Reduction: Formation of diols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

    (4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanol): Similar structure but with hydroxyl groups instead of ketones.

    (4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethylamine): Contains amine groups instead of ketones.

Uniqueness

(4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone) is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

(2-benzoyl-4,5-dimethylcyclohexa-1,4-dien-1-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O2/c1-15-13-19(21(23)17-9-5-3-6-10-17)20(14-16(15)2)22(24)18-11-7-4-8-12-18/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMUAKAUTZXNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(=C(C1)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80303642
Record name (4,5-dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27720-54-3
Record name NSC159504
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159504
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4,5-dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone)
Reactant of Route 2
(4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone)
Reactant of Route 3
(4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone)
Reactant of Route 4
(4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone)
Reactant of Route 5
(4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone)
Reactant of Route 6
Reactant of Route 6
(4,5-Dimethylcyclohexa-1,4-diene-1,2-diyl)bis(phenylmethanone)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.